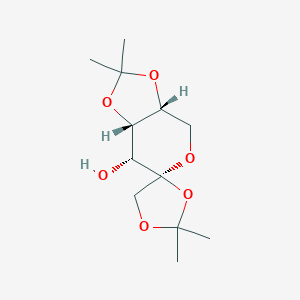

1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose

Overview

Description

Synthesis Analysis

The synthesis of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose derivatives has been approached through various methods. For instance, a stereoselective synthesis of a derivative with a 1,2,4-oxadiazol ring was achieved using a novel procedure starting from an amidoximino precursor . Another study focused on the oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose to produce pure D-psicose, highlighting the importance of starting material purity and the avoidance of isomeric contaminants . Additionally, the regioselective opening of a psicofuranose derivative with organostannanes has been reported, leading to products with predominantly beta-stereochemistry .

Molecular Structure Analysis

The molecular structure of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose and its derivatives has been elucidated using various spectroscopic techniques. For example, the structure of an anhydro derivative was assigned by 1H and 13C NMR spectroscopy and confirmed by X-ray crystallography, revealing a half-chair conformation . The stereochemistry and conformational details of these molecules are crucial for understanding their reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose derivatives has been explored in several contexts. The intramolecular replacement reactions leading to stable conjugation systems, such as the formation of 1,2,4-oxadiazol rings, have been described . The interconversion and epoxide ring-opening reactions of anhydro derivatives in aqueous sodium hydroxide and acetic acid, respectively, have also been studied, providing insights into the dynamic behavior of these compounds in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose derivatives are influenced by their molecular structures. For instance, the existence of different crystal modifications of a reduction product indicates polymorphism, which can affect solubility and stability . The unusual addition of acetonitrile to an intermediate oxonium ion during the reaction in acetonitrile medium suggests a unique reactivity pattern for these derivatives . Furthermore, the stability of these compounds under various conditions, such as the presence of deuteroxide ion, has been investigated, providing valuable information for their handling and storage .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have successfully utilized 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose in the stereoselective synthesis of complex molecules. For instance, Jianxin Yu and colleagues synthesized 1,2:4,5-Di-O-isopropylidene-3-C-(5-phenyl-1,2,4-oxadiazol-3-yl)-beta-D-psicopyranose, employing a novel procedure that highlights the compound's utility in creating more stable conjugation systems through intramolecular replacement reactions (Yu et al., 2005). This synthesis underscores its potential in structural analysis and bioactivity exploration.

Asymmetric Catalysis

The compound has also found applications in asymmetric catalysis. Jochen Kraft and colleagues described the synthesis of spiro-fused D-fructo- and D-psico-configurated oxazoline ligands from 1,2-O-isopropylidene-beta-D-psicopyranose, demonstrating its effectiveness in asymmetric allylic alkylation with high enantioselectivity (Kraft et al., 2016). This research highlights its importance in developing chiral ligands for catalytic processes.

Structural Characterization and Analysis

The structural characterization of derivatives of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose has provided insights into the stereochemistry of complex sugar molecules. D. Watkin and colleagues reported on the crystal structure of 1,2:3,4-Di-O-isopropylidene-beta-D-psicofuranose, establishing the stereochemistry of the anomeric spiroacetal structure, which is pivotal for understanding molecular interactions and properties (Watkin et al., 2005).

Mechanism of Action

Target of Action

It is often used as a reagent in the synthesis of various compounds , suggesting its role in chemical reactions rather than biological interactions.

Mode of Action

The mode of action of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose is primarily chemical. It serves as a reagent in various chemical reactions . For instance, it is used in the Shi Epoxidation process, where it acts as an organocatalyst to epoxidize alkenes .

Biochemical Pathways

Its role as a reagent in chemical synthesis suggests that it may be involved in the creation of new compounds with potential biochemical activity .

Result of Action

The result of the action of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose is the formation of new compounds through chemical reactions . For example, in the Shi Epoxidation process, it helps in the formation of epoxides from alkenes .

Action Environment

The action of 1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose is influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For instance, its storage temperature is recommended to be -20°C , indicating that it may be sensitive to heat.

properties

IUPAC Name |

(3'aR,4S,7'R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHXOQDPQIQPKT-HNBLOZHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219060 | |

| Record name | 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:4,5-Di-O-isopropylidene-beta-D-psicopyranose | |

CAS RN |

18422-54-3 | |

| Record name | 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18422-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2:4,5-Bis-O-(1-methylethylidene)-β-D-psicopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)

![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)